(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate is a chiral compound that serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. Its unique stereochemistry allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
This compound can be sourced from various chemical suppliers and is often synthesized through asymmetric synthesis methods involving enzymatic processes or chemical reactions that ensure the desired stereochemistry is achieved. It can also be found in databases such as PubChem, where its properties and synthetic routes are documented.
The compound falls under the category of cyano compounds and dihydroxy esters, characterized by the presence of both a cyano group and hydroxyl groups attached to a hexanoate structure. Its IUPAC name is tert-butyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate, indicating its specific stereochemical configuration.
The synthesis of (3S,5S)-tert-butyl 6-cyano-3,5-dihydroxyhexanoate typically involves chiral synthesis techniques. One common method is the bioasymmetric catalysis, which utilizes enzymes such as carbonyl reductases to convert precursors into the desired product with high enantioselectivity.
The molecular structure of (3S,5S)-tert-butyl 6-cyano-3,5-dihydroxyhexanoate consists of a hexanoic acid backbone with specific functional groups:
(3S,5S)-tert-butyl 6-cyano-3,5-dihydroxyhexanoate can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3S,5S)-tert-butyl 6-cyano-3,5-dihydroxyhexanoate involves its interaction with specific biological targets, such as enzymes or receptors. The compound's stereochemistry is crucial for its binding affinity and biological activity.
Upon binding to target enzymes or proteins, this compound may modulate various biochemical pathways by either inhibiting or activating these targets, leading to potential therapeutic effects .
Relevant data includes:
(3S,5S)-tert-butyl 6-cyano-3,5-dihydroxyhexanoate has diverse applications across various scientific fields:
The stereoselective synthesis of (3S,5S)-tert-butyl 6-cyano-3,5-dihydroxyhexanoate relies predominantly on carbonyl reductase-mediated asymmetric reduction of the prochiral diketone precursor, tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. This biocatalytic transformation achieves exceptional diastereoselectivity (>99.5% de) under mild aqueous conditions, circumventing the cryogenic temperatures (–80°C) and borane reagents required in conventional chemical reduction [1] [5]. Critical to this process is the in situ cofactor regeneration enabled by glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP⁺ to NADPH. This self-sustaining cycle drives the reaction equilibrium toward near-quantitative conversion of the substrate at concentrations up to 60 g/L [5] [6]. Optimized reaction parameters include:
Table 1: Key Parameters for Biocatalytic Asymmetric Reduction
Parameter | Optimal Value | Impact on Reaction | |
---|---|---|---|
Substrate Concentration | 60 g/L | Higher productivity; minimizes volume | |
pH | 7.0 | Maximizes enzyme activity/stability | |
Cofactor (NADP⁺) | 0.05 wt% | Economical; sufficient for regeneration | |
Temperature | 30–35°C | Balances reaction rate and enzyme lifetime | |
Glucose Dehydrogenase | Co-immobilized/coexpressed | Enables continuous NADPH regeneration | [1] [6] |
Wild-type carbonyl reductases often exhibit insufficient activity or stereoselectivity toward the bulky tert-butyl ester substrate. Rational enzyme engineering addresses these limitations through targeted mutations. For example, a Kluyveromyces lactis aldo-keto reductase mutant (KlAKRm-Y295W/W296L) was designed to enhance substrate binding via π–π interactions and steric confinement within the active site. This mutant achieves:
Cofactor dependency poses another challenge. NADPH-specific ketoreductases are preferred due to their compatibility with the NADPH-regenerating GDH system. Engineered E. coli strains co-expressing KlAKRm and Exiguobacterium sibiricum GDH (EsGDH) demonstrate a 20% increase in substrate conversion compared to free enzyme mixtures, attributable to optimized substrate channeling and elimination of transmembrane cofactor diffusion barriers [5] [6]. This co-expression system delivers complete conversion at 60 g/L substrate loading without exogenous NADPH.
Free whole-cell biocatalysts suffer from poor operational stability and limited recyclability. Immobilization within metal-organic frameworks (MOFs) enhances robustness via:
A breakthrough immobilization strategy employs a composite matrix of activated carbon (AC), zeolitic imidazolate framework-8 (ZIF-8), and glutaraldehyde crosslinking:
The resulting AC-ZIF-8@E. coli-GA biocatalyst exhibits:
Table 2: Performance Comparison of Immobilization Strategies
Biocatalyst Format | Reusability (Batches) | Cumulative Yield | Stability at 50°C | |
---|---|---|---|---|
Free Cells | 1 (single use) | 4.2 g/g cells | 15% residual activity | |
Celite-PEI-GA Immobilization | 7 | 17.5 g/g support | 30% residual activity | |
AC-ZIF-8@E. coli-GA | 9 | 23.75 g/g support | 45% residual activity | [1] |
Buffer selection critically impacts MOF stability. Citrate buffers dissolve ZIF-8 by chelating Zn²⁺, whereas phosphate buffers (pH 7.0) cause minimal metal leaching (<5%)—enabling long-term biocatalyst performance [8].
The tert-butyl ester group in the substrate is indispensable for:
Traditional chemical synthesis of the substrate, tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, involves a 5-step linear sequence with costly protective group manipulations. An improved chemoenzymatic route condenses this to two steps:
Table 3: Key Intermediates in Chemoenzymatic Synthesis
Compound Name | Role in Synthesis | |
---|---|---|
Ethyl (3R)-4-cyano-3-hydroxybutyrate | Chiral building block from enzymatic resolution | |
tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | Substrate for ketoreductase-mediated dihydroxylation | |
(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate | Final chiral diol for statin side-chain | [2] [3] [9] |
Recent advances utilize continuous-flow systems with immobilized lipases to generate the substrate enantioselectively, achieving >200 h operational stability and eliminating batch-wise resolution [3].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: